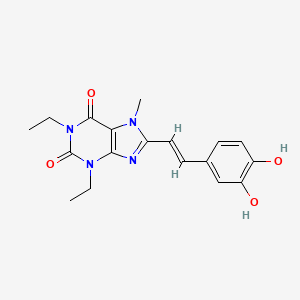

(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine

描述

Structure

3D Structure

属性

IUPAC Name |

8-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-4-21-16-15(17(25)22(5-2)18(21)26)20(3)14(19-16)9-7-11-6-8-12(23)13(24)10-11/h6-10,23-24H,4-5H2,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRYELUTTBEJFS-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155272-03-0 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3,4-dihydroxyphenyl)ethenyl)-7-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine typically involves the condensation of 3,4-dihydroxybenzaldehyde with 1,3-diethyl-7-methylxanthine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups on the styryl moiety can be oxidized to form quinones.

Reduction: The double bond in the styryl group can be reduced to form the corresponding dihydro derivative.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemistry: Used as a model compound for studying the reactivity of xanthine derivatives.

Biology: Investigated for its neuroprotective effects in models of neurodegenerative diseases.

Medicine: Potential therapeutic agent for conditions involving oxidative stress and inflammation.

Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

作用机制

The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It targets reactive oxygen species (ROS) and inhibits the production of pro-inflammatory cytokines. The molecular pathways involved include the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes.

相似化合物的比较

Research Findings and Therapeutic Potential

- Istradefylline: Approved for Parkinson’s disease, it reduces motor complications by selectively blocking adenosine A₂A receptors in the striatum .

- KF17837 : Demonstrates higher A₂A receptor selectivity than diethyl analogs, suggesting alkyl chain length modulates receptor interaction .

- Target Compound: While untested clinically, its dihydroxy groups may offer dual mechanisms—A₂A antagonism and neuroprotection via antioxidant pathways, akin to salvianolic acid A (). However, its pharmacokinetic limitations (e.g., BBB penetration) require structural optimization .

生物活性

(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine is a derivative of the xanthine class of compounds, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H20N4O4

- SMILES Notation : CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3)C=C(C=C3)O

The compound features a unique structure that includes a dihydroxystyryl group and a methylxanthine core, contributing to its biological properties.

Research indicates that methylxanthines exhibit several mechanisms of action:

- Adenosine Receptor Antagonism : Methylxanthines block adenosine receptors (A1, A2A), which can lead to increased neurotransmitter release and enhanced neuronal activity.

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's.

- Regulation of Intracellular Calcium Levels : This can affect various cellular processes including muscle contraction and neurotransmitter release.

Neuroprotective Effects

Studies have demonstrated that (E)-8-(3,4-dihydroxystyryl)-1,3-diethyl-7-methylxanthine exhibits neuroprotective properties. It has been shown to:

- Enhance cognitive function in animal models.

- Reduce oxidative stress in neuronal cells.

- Potentially slow the progression of neurodegenerative diseases.

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects:

- It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

- This activity may be beneficial in conditions such as arthritis and other chronic inflammatory diseases.

In Vitro Studies

In vitro assays have evaluated the compound's efficacy against acetylcholinesterase:

- IC50 Values : The compound exhibited an IC50 value of approximately 0.25 µM, indicating strong inhibitory activity compared to other known inhibitors like galantamine .

In Vivo Studies

Animal studies have provided insights into the compound's therapeutic potential:

- Cognitive Enhancement : In a rodent model of cognitive impairment, administration of the compound resulted in significant improvements in memory tasks.

- Oxidative Stress Reduction : The compound reduced markers of oxidative stress in brain tissues .

Comparative Analysis with Other Methylxanthines

| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Applications |

|---|---|---|---|

| (E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine | AChE Inhibition | 0.25 | Neurodegenerative diseases |

| Caffeine | Adenosine Receptor Antagonism | 10 | Alertness enhancement |

| Theophylline | Bronchodilation | 5 | Asthma treatment |

Safety and Toxicity Profile

Toxicity studies indicate that (E)-8-(3,4-dihydroxystyryl)-1,3-diethyl-7-methylxanthine is relatively safe:

常见问题

Q. What are the established synthetic routes for (E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine?

Methodological Answer: The compound can be synthesized via alkylation and elimination-substitution reactions. For example, alkylation of 3-benzyl-8-propylxanthine with appropriate reagents (e.g., 1-benzyl-5,6-diaminouracil) yields intermediates, which are further modified via hydrazine-mediated reactions or condensation with aldehydes/ketones . Key steps include refluxing in aqueous dioxane with hydrazine hydrate or using acetic acid as a catalyst for carbonyl addition .

Q. How is the structural configuration of this compound confirmed experimentally?

Methodological Answer: Structural elucidation relies on 1H NMR spectroscopy to identify substituent positions and stereochemistry. For instance, aromatic protons in the styryl group appear as doublets (δ 6.59–6.52 ppm), while methyl/ethyl groups show singlets (δ 2.34–2.12 ppm). Additional confirmation comes from mass spectrometry (to verify molecular weight) and X-ray crystallography for solid-state conformation .

Q. What physicochemical properties are critical for handling this compound in research?

Methodological Answer: Key properties include:

- Solubility : Insoluble in water/ethanol; soluble in DMSO (6 mg/mL) .

- Purity : ≥98% by HPLC, verified via retention time matching with standards .

- Stability : Sensitive to light/moisture; store under inert gas (e.g., argon) at –20°C .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of (E)-8-(3,4-Dihydroxystyryl)-derivatives?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined via broth microdilution .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, hydroxy/methoxy groups) and compare bioactivity trends. Hydrazine derivatives often show enhanced antifungal properties .

Q. How to resolve contradictions in reported synthesis yields for xanthine derivatives?

Methodological Answer: Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). Systematic optimization includes:

- Solvent Screening : Compare dioxane (polar aprotic) vs. ethanol (protic) for hydrazine reactions .

- Catalyst Use : Add glacial acetic acid to accelerate carbonyl condensations, improving yields by 15–20% .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity products .

Q. What advanced spectroscopic techniques are recommended for characterizing reaction intermediates?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex intermediates (e.g., hydrazinemethylxanthines) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for xanthine derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass for novel intermediates (±1 ppm accuracy) .

Q. How to analyze the impact of stereochemistry on biological activity?

Methodological Answer:

- Stereoisomer Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate (E)- and (Z)-isomers .

- Biological Testing : Compare MIC values of isomers; (E)-isomers often exhibit higher activity due to optimized binding conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。